REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.[I:43][C:44]1[CH:45]=[C:46]([CH:48]=[CH:49][C:50]=1[CH3:51])[NH2:47].CCN(C(C)C)C(C)C>CN(C=O)C>[I:43][C:44]1[CH:45]=[C:46]([NH:47][C:6]([C:3]2[CH:4]=[CH:5][O:1][CH:2]=2)=[O:8])[CH:48]=[CH:49][C:50]=1[CH3:51] |f:1.2|
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Name
|
|
Quantity
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2.4 g
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Type
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reactant
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Smiles
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O1C=C(C=C1)C(=O)O
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Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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IC=1C=C(N)C=CC1C
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Name
|
|
Quantity
|
11.2 mL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction stirred at room temperature for 16 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solvent was evaporated under vacuum
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Type
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CUSTOM
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Details
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the residue partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (50 ml)
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Type
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WASH
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Details
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the combined organic phases washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (magnesium sulphate)
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Type
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CUSTOM
|
Details
|
absorbed onto silica
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Type
|
WASH
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Details
|
eluted with cyclohexane/ethyl acetate (3:1)
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the product fractions under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1C)NC(=O)C1=COC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |